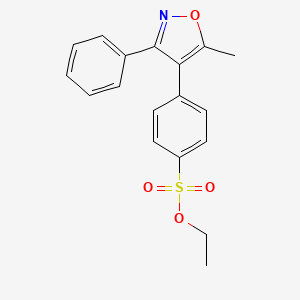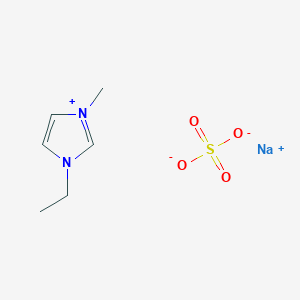![molecular formula C22H16ClI2N2+ B8234063 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water. This compound belongs to the class of quaternary ammonium salts and is known for its toxicity. It is commonly used as a raw material in the production of insecticides and herbicides .
準備方法
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) typically involves chemical synthesis routes. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction conditions usually require a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The product is then purified through recrystallization or chromatography.
化学反応の分析
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can convert it into its corresponding bipyridine form.
Substitution: It can undergo nucleophilic substitution reactions, where the iodophenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
科学的研究の応用
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological targets.
作用機序
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) involves its interaction with cellular components. As a quaternary ammonium compound, it disrupts cell membranes and interferes with cellular processes. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism. The compound’s toxicity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .
類似化合物との比較
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) can be compared with other similar compounds, such as:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium chloride: This compound has methoxy groups instead of iodophenyl groups, affecting its solubility and chemical behavior. The uniqueness of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) lies in its specific iodophenyl substituents, which impart distinct chemical properties and reactivity.
特性
IUPAC Name |
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16I2N2.ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;/h1-16H;1H/q+2;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHPWXAKGRTGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClI2N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)


![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)
![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)

